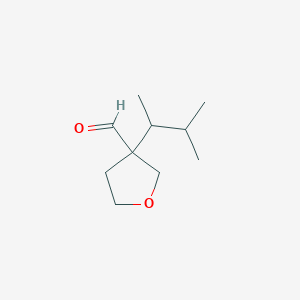
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is used primarily for research purposes and is known for its unique structure, which includes an oxolane ring and an aldehyde functional group.
Preparation Methods
The synthesis of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutan-2-ol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .
Comparison with Similar Compounds
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(3-Methylbutan-2-yl)oxolane-2-carboxamide: This compound has a similar structure but contains a carboxamide group instead of an aldehyde group.
1H-Indole-3-carbaldehyde: This compound contains an indole ring and an aldehyde group, making it structurally different but functionally similar in terms of reactivity.
The uniqueness of this compound lies in its specific combination of an oxolane ring and an aldehyde group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
KAXKNJPZBVWJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




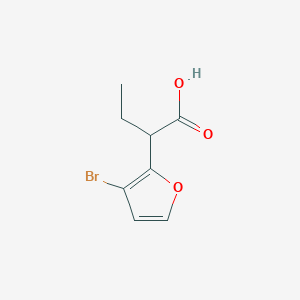
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
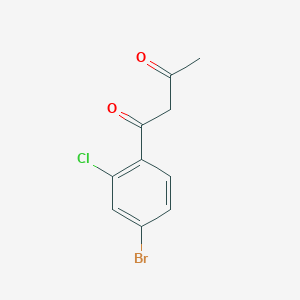
![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
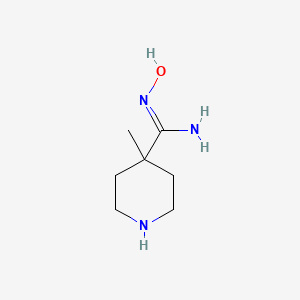
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
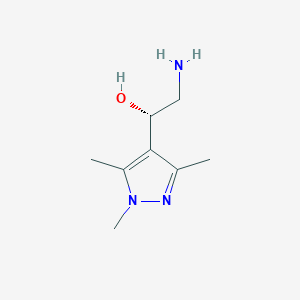


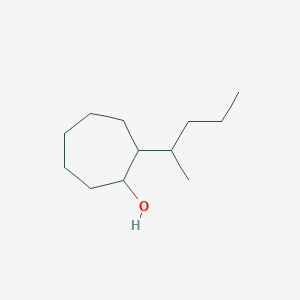

![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
